molecular formula C23H24N4O7 B3296027 (2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide CAS No. 891127-33-6

(2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

Cat. No.: B3296027
CAS No.: 891127-33-6
M. Wt: 468.5 g/mol
InChI Key: KYCDUMCTMTYJMX-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide features a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group at position 5 and an (E)-configured propenamide moiety bearing a 4-nitrophenyl substituent. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the triethoxyphenyl group enhances lipophilicity.

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O7/c1-4-31-18-13-16(14-19(32-5-2)21(18)33-6-3)22-25-26-23(34-22)24-20(28)12-9-15-7-10-17(11-8-15)27(29)30/h7-14H,4-6H2,1-3H3,(H,24,26,28)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCDUMCTMTYJMX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide typically involves a multi-step process:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The oxadiazole intermediate is then coupled with a nitrophenyl derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Step: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its electronic properties due to the conjugated system.

Biology and Medicine:

  • Potential applications in drug design and development, particularly as a scaffold for the synthesis of bioactive molecules.
  • Investigated for its potential anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

a. 5-(4-Nitrophenyl)-1,3,4-oxadiazole Derivatives Compounds like N-substituted 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulphanyl acetamide () share the oxadiazole-nitrophenyl motif but differ in substituents. Pharmacological evaluations of such derivatives show moderate antimicrobial activity (MIC: 8–32 µg/mL), suggesting the nitro-oxadiazole framework is critical for bioactivity .

b. Propanamide-Linked Oxadiazoles In , 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides feature sulfanyl linkages instead of the target’s propenamide. The (E)-propenamide in the target compound may enhance rigidity and π-π stacking with biological targets, whereas sulfanyl groups could promote redox interactions. Synthesis routes for both involve refluxing with polar aprotic solvents (e.g., DMF), but the target compound’s triethoxy substitution likely requires longer reaction times (5–7 h vs. 3–5 h) due to steric hindrance .

Biological Activity

(2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a conjugated system with a nitrophenyl group and an oxadiazole ring, which are known to influence its reactivity and interaction with biological macromolecules.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name (E)3(4nitrophenyl)N[5(3,4,5triethoxyphenyl)1,3,4oxadiazol2yl]prop2enamide\text{IUPAC Name }(E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, potentially influencing cellular signaling pathways.
  • Hydrogen Bonding and π-π Interactions : The oxadiazole ring can form hydrogen bonds and π-π interactions with various biological targets such as enzymes and receptors.
  • Modulation of Enzyme Activity : By interacting with specific enzymes or receptors, this compound may modulate their activity, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : There is emerging evidence supporting its potential as an anticancer agent through apoptosis induction in cancer cell lines.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces TNF-alpha levels in vitro

Case Study 1: Antimicrobial Activity

In a laboratory setting, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus. This suggests the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Anticancer Potential

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with varying concentrations led to increased rates of apoptosis compared to control groups. This highlights its potential role in cancer therapy.

Q & A

Q. Table 1. Comparative Reaction Conditions for Oxadiazole Ring Formation

PrecursorReagentSolventTemp (°C)Yield (%)Purity (%)Source
ThiosemicarbazidePOCl3Toluene1106892
Carboxylic acidH2SO4DCM257595

Q. Table 2. Key Pharmacokinetic Parameters

ParameterValueMethodImplication
logP4.2Shake-flask (octanol/water)High lipophilicity; solubility issues
Papp (×10<sup>−6</sup> cm/s)1.8PAMPAModerate intestinal absorption
t1/2 (HLM)12 minLC-MS/MS (microsomal incubation)Rapid metabolism; needs prodrug

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-nitrophenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.